D-Tyrosinol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

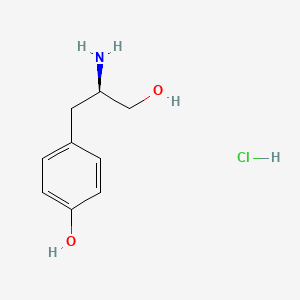

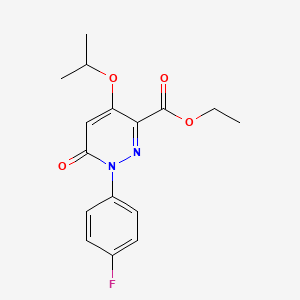

D-Tyrosinol hydrochloride is a laboratory chemical . It is also known as ®-$3-Amino-4-hydroxybenzenepropanol hydrochloride .

Molecular Structure Analysis

The molecular formula of D-Tyrosinol hydrochloride is C9H13NO2.ClH . The molecular weight is 203.67 . The SMILES string representation is Cl [H].N [C@@H] (CO)Cc1ccc (O)cc1 .Physical And Chemical Properties Analysis

D-Tyrosinol hydrochloride has a melting point of 161-165 °C (lit.) . It has an optical activity of [α]22/D +18°, c = 1 in H2O .Applications De Recherche Scientifique

Inhibition of Microbial Attachment

Anticancer Activity

Research has also demonstrated the anticancer potential of D-Tyrosinol hydrochloride derivatives, particularly in breast cancer treatment. D- and L-Tyrosinol-chlorambucil analogs were synthesized and showed significant in vitro anticancer activity against hormone-dependent and hormone-independent breast cancer cell lines. The study highlights the importance of the spacer chain length and the stereochemistry of the tyrosine moiety on the compounds' selectivity and efficacy (Descôteaux et al., 2010).

Biofilm Formation Inhibition

D-Tyrosinol hydrochloride has been identified as an effective inhibitor of biofilm formation, a property that is valuable in preventing biofouling and in medical devices to reduce infection risks. It disrupts biofilm formation stages, significantly reduces cell attachment, and affects the production of extracellular polymeric substances (EPS) in both Gram-positive and Gram-negative bacteria. The concentration of D-Tyrosinol plays a critical role in its biofilm inhibition efficacy, suggesting its potential application in biofouling control needs careful dosage control (Yu et al., 2016).

Tyrosine Metabolism Disorders

D-Tyrosinol hydrochloride and its implications have been studied in the context of disorders related to tyrosine metabolism. For instance, nitisinone, a drug that interrupts tyrosine metabolism, is discussed for its safety and efficacy in treating hereditary tyrosinemia type 1 (HT-1). It highlights the potential of D-Tyrosinol derivatives in managing diseases by influencing tyrosine pathways, although D-Tyrosinol itself is not directly mentioned, the research around tyrosine pathway disorders provides context for its potential applications (Lock et al., 2014).

Topical Delivery Systems

Studies on polymeric nanospheres incorporating tyrosine derivatives, such as D-Tyrosinol, for the topical delivery of active pharmaceutical ingredients demonstrate the compound's utility in enhancing drug delivery systems. These systems aim to improve the stability and efficacy of drugs, showing D-Tyrosinol's potential in pharmaceutical formulations (Ramezanli et al., 2017).

Safety and Hazards

D-Tyrosinol hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and handling it only in a well-ventilated area or outdoors .

Mécanisme D'action

Target of Action

D-Tyrosinol hydrochloride is a compound that has been identified to target the p38 Mitogen-Activated Protein Kinase (MAPK) pathway . The p38 MAPK pathway plays a crucial role in cellular responses to stress and inflammation, and is involved in a variety of cellular processes, including cell differentiation, apoptosis, and autophagy .

Mode of Action

The interaction of D-Tyrosinol hydrochloride with its targets involves the activation of the p38 MAPK pathway . This activation leads to an increase in the phosphorylation of p38 MAPK and its downstream target protein, MAPKAPK2 . This phosphorylation event is a key step in the activation of the p38 MAPK pathway .

Biochemical Pathways

D-Tyrosinol hydrochloride affects the p38 MAPK pathway, leading to downstream effects on cellular processes . The activation of the p38 MAPK pathway by D-Tyrosinol hydrochloride can lead to changes in cell differentiation, apoptosis, and autophagy . These changes can have significant effects on the overall functioning of the cell .

Result of Action

The molecular and cellular effects of D-Tyrosinol hydrochloride’s action include the activation of the p38 MAPK pathway and the subsequent phosphorylation of p38 MAPK and MAPKAPK2 . This can lead to changes in cell differentiation, apoptosis, and autophagy . Furthermore, D-Tyrosinol hydrochloride has been shown to downregulate the expression of survivin, a protein that inhibits apoptosis and promotes cell proliferation .

Propriétés

IUPAC Name |

4-[(2R)-2-amino-3-hydroxypropyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c10-8(6-11)5-7-1-3-9(12)4-2-7;/h1-4,8,11-12H,5-6,10H2;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGCRFWYSRUQTB-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CO)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40829-04-7 |

Source

|

| Record name | D-Tyrosinol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Fluorophenoxy)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2591070.png)

![(E)-N'-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2591076.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2591077.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2591078.png)

![Methyl 4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B2591089.png)